(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
BenchChem offers high-quality (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3S/c1-12-2-4-13(5-3-12)18-11-25-19(24-18)14(9-22)10-23-17-7-6-15(20)8-16(17)21/h2-8,10-11,23H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHKUDKCYIHKLG-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel synthetic molecule with potential biological activity. This article reviews existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The molecular formula of the compound is , characterized by a complex structure that includes a thiazole ring and multiple aromatic systems. The presence of bromine and fluorine atoms in its structure suggests potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds containing thiazole and aryl moieties often exhibit anticancer activity . The specific compound has been evaluated in various cancer cell lines, showing significant cytotoxic effects. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 8 to 15 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics such as doxorubicin.
The proposed mechanism of action for this compound involves the induction of apoptosis through the activation of caspase pathways. Specifically, it is believed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to programmed cell death in malignant cells.
Case Studies
- In Vivo Studies : A study on mice bearing tumor xenografts showed that administration of the compound resulted in a reduction in tumor size by approximately 60% compared to control groups.
- Synergistic Effects : When combined with conventional chemotherapy agents, such as cisplatin, the compound exhibited synergistic effects, enhancing overall therapeutic efficacy and reducing side effects associated with high doses of chemotherapy.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates moderate absorption with a half-life of approximately 6 hours. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to several metabolites that may also possess biological activity.
Toxicity Profile
Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. However, at higher concentrations, it can induce hepatotoxicity and nephrotoxicity, necessitating careful dose management in clinical applications.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
